molecular formula C19H22ClI3N2O5 B15126294 N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxyphenyl)acetamide monohydrochloride CAS No. 26122-63-4

N-(3-((Bis(2-hydroxyethyl)amino)methyl)-2,4,6-triiodophenyl)-N-(2,3-dihydroxyphenyl)acetamide monohydrochloride

Cat. No.: B15126294
CAS No.: 26122-63-4
M. Wt: 774.6 g/mol
InChI Key: OAXOBFOSCNGCEJ-UHFFFAOYSA-N
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Description

N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including hydroxyl, amino, and acetamide groups, as well as three iodine atoms attached to the phenyl ring. These features contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

    Iodination: Introduction of iodine atoms to the phenyl ring using reagents like iodine monochloride (ICl) or iodine (I2) in the presence of an oxidizing agent.

    Amidation: Formation of the acetamide group through the reaction of an amine with acetic anhydride or acetyl chloride.

    Hydroxylation: Introduction of hydroxyl groups using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).

    Amine Alkylation: Alkylation of the amine group with ethylene oxide or ethylene glycol to introduce the bis(2-hydroxyethyl)amino group.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The iodine atoms can be substituted with other functional groups using nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2O2

    Reduction: LiAlH4, NaBH4

    Substitution: Thiols, amines

Major Products Formed

    Oxidation: Carbonyl compounds (e.g., ketones, aldehydes)

    Reduction: Amines, alcohols

    Substitution: Thiol or amine derivatives

Scientific Research Applications

N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Employed in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent due to its iodine content.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride involves its interaction with molecular targets through its functional groups. The iodine atoms contribute to its radiopacity, making it useful in imaging applications. The hydroxyl and amino groups allow it to form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxyethyl)acetamide
  • N-(tert-butoxycarbonyl)ethanolamine
  • N-(2-hydroxyethyl)carbamate

Uniqueness

N-[3-[(bis(2-hydroxyethyl)amino)methyl]-2,4,6-triiodo-phenyl]-N-(2,3-dihydroxyphenyl)acetamide hydrochloride is unique due to its combination of multiple functional groups and iodine atoms, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring radiopacity and specific biochemical interactions.

Properties

CAS No.

26122-63-4

Molecular Formula

C19H22ClI3N2O5

Molecular Weight

774.6 g/mol

IUPAC Name

N-[3-[[bis(2-hydroxyethyl)amino]methyl]-2,4,6-triiodophenyl]-N-(2,3-dihydroxyphenyl)acetamide;hydrochloride

InChI

InChI=1S/C19H21I3N2O5.ClH/c1-11(27)24(15-3-2-4-16(28)19(15)29)18-14(21)9-13(20)12(17(18)22)10-23(5-7-25)6-8-26;/h2-4,9,25-26,28-29H,5-8,10H2,1H3;1H

InChI Key

OAXOBFOSCNGCEJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=C(C(=CC=C1)O)O)C2=C(C=C(C(=C2I)CN(CCO)CCO)I)I.Cl

Origin of Product

United States

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